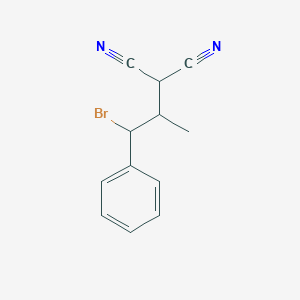![molecular formula C19H13NO2 B12550746 Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]- CAS No. 833485-61-3](/img/structure/B12550746.png)
Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]- is a chemical compound with the molecular formula C19H13NO2 It is known for its unique structure, which includes a benzoyl group attached to a naphthalene ring through an oxygen atom, and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]- typically involves the reaction of 2-benzoyl-1-naphthol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with different substituents. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]- involves its interaction with molecular targets and pathways within a system. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoylacetonitrile: A related compound with a similar structure but different reactivity and applications.
Naphthylacetonitrile: Another similar compound with variations in the naphthalene ring substituents.
Uniqueness
Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]- is unique due to its specific structural features and the presence of both benzoyl and acetonitrile groups
Propriétés
Numéro CAS |
833485-61-3 |
|---|---|
Formule moléculaire |
C19H13NO2 |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
2-(2-benzoylnaphthalen-1-yl)oxyacetonitrile |
InChI |
InChI=1S/C19H13NO2/c20-12-13-22-19-16-9-5-4-6-14(16)10-11-17(19)18(21)15-7-2-1-3-8-15/h1-11H,13H2 |
Clé InChI |
HKRZSWUOFXMRDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)


![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)



![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)



![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)
